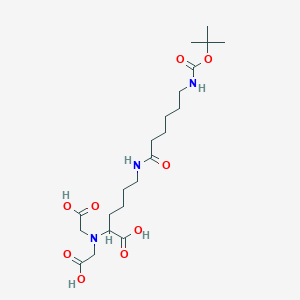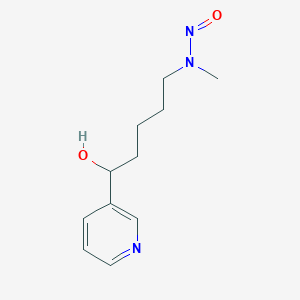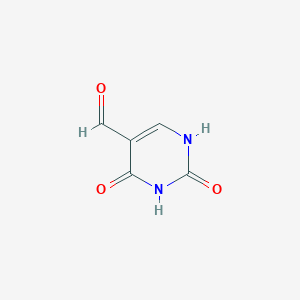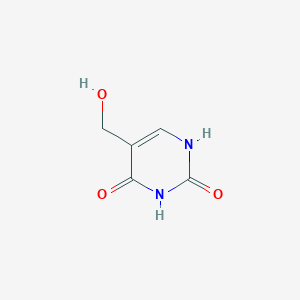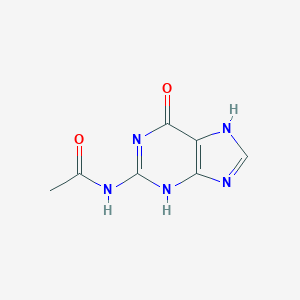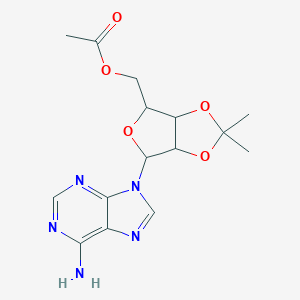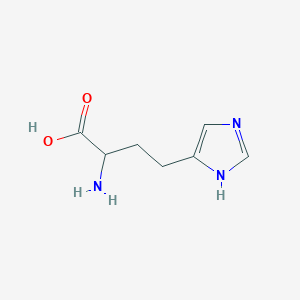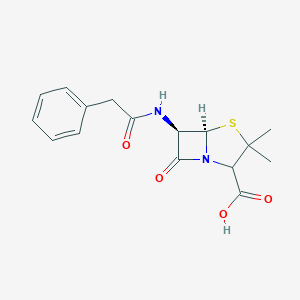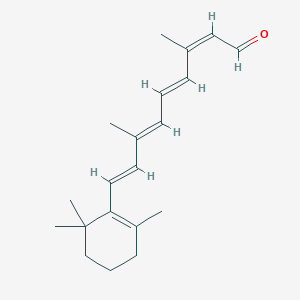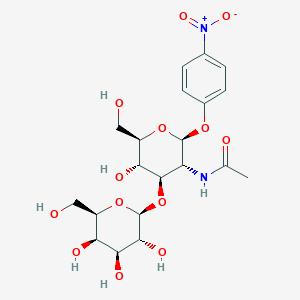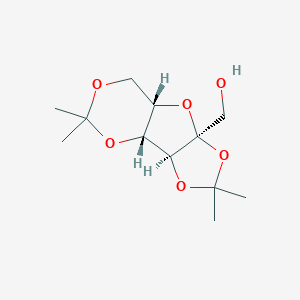
Diacetone L-sorbose
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diacetone L-sorbose involves the acetonation of L-sorbose using acetone in the presence of catalysts. Research indicates that heteropoly acids are effective catalysts for this process, with acid H3PMo12O40 being identified as the most active for the purity and yield of diacetone sorbose (Maksimov & Timofeeva, 1995). Optimization studies using mathematical planning have also contributed to improving the synthesis efficiency (Fondarenko, Veksler, & Yakovlev, 1974).
Molecular Structure Analysis
Diacetone L-sorbose's molecular structure, resulting from its synthesis, plays a crucial role in its chemical reactivity and properties. The molecular structure is characterized by the presence of acetonide groups, which are key to its chemical behavior and subsequent conversion steps in ascorbic acid synthesis.
Chemical Reactions and Properties
The chemical reactions involving diacetone L-sorbose mainly pertain to its role as an intermediate in ascorbic acid production. One significant reaction is its electrochemical oxidation to diacetone-2-keto-L-gulonic acid (DAG), a direct precursor to ascorbic acid. Studies utilizing nickel foam electrodes have shown effective conversion of diacetone L-sorbose to DAG in alkaline medium, highlighting the importance of electrochemical methods in vitamin C synthesis (Nanzer, Langlois, & Cœuret, 1993).
Physical Properties Analysis
The physical properties of diacetone L-sorbose, such as solubility, boiling point, and crystalline structure, are essential for its handling and processing in the production of vitamin C. These properties are determined by its molecular structure and influence the conditions under which diacetone L-sorbose is synthesized, stored, and reacted in subsequent steps.
Chemical Properties Analysis
Diacetone L-sorbose's chemical properties, including its reactivity with other chemicals, stability under various conditions, and conversion efficiency to DAG, are critical for the optimization of vitamin C synthesis. The compound's susceptibility to conditions such as alkalinity, which affects its conversion to mesitylene oxide and ultimately the yield of ascorbic acid, is of particular interest (Glukhov, Zosimov, Obel'chenko, & Yakunin, 1980).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Biochemistry and Industrial Microbiology .
Comprehensive Summary of the Application
Diacetone L-sorbose is used in the production of L-Ascorbic acid (Vitamin C), which finds its use mainly in the food industry, being a vitamin as well as possessing antioxidizing characteristics .
Detailed Description of Methods and Procedures
The Reichstein process involves the transformation of glucose in five steps :
Summary of Results or Outcomes
The Reichstein process has remained the method of choice due to the cheap availability of the glucose substrate, the chemical stability of the intermediates (especially diacetone-sorbitol), and the improvements introduced into the procedure . The practical yield of this chemical process is thought to be around 50% .
Application in Chiral Separation
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Comprehensive Summary of the Application
Diacetone L-sorbose can be used in nonaqueous capillary electrophoresis (NACE), a method for chiral separation .
Detailed Description of Methods and Procedures
Many polyol derivatives, including Diacetone L-sorbose, can react with boric acid in methanol to produce polyol derivative–boric acid complexes. These complexes can be utilized as chiral selectors of enantioseparations .
Summary of Results or Outcomes
The use of Diacetone L-sorbose in NACE has been shown to be effective for the chiral separation of certain compounds .
Application in Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive Summary of the Application
Diacetone L-sorbose can be synthesized from L-sorbose .
Detailed Description of Methods and Procedures
The specific methods and procedures for the synthesis of Diacetone L-sorbose are not detailed in the source .
Summary of Results or Outcomes
The successful synthesis of Diacetone L-sorbose has been reported .
Application in Optimization of Acetonation Process
Specific Scientific Field
This application falls under the field of Chemical Engineering .
Comprehensive Summary of the Application
Diacetone L-sorbose can be prepared by interacting L-sorbose with acetone in the presence of a catalyst, a sulfocation-exchange resin, and molecular sieves .
Detailed Description of Methods and Procedures
The specific methods and procedures for the optimization of the acetonation process of L-sorbose are not detailed in the source .
Summary of Results or Outcomes
The successful optimization of the acetonation process of L-sorbose to produce Diacetone L-sorbose has been reported .
Application in Microbial Processes for Ascorbic Acid Biosynthesis
Specific Scientific Field
This application falls under the field of Microbiology and Bioengineering .
Comprehensive Summary of the Application
Diacetone L-sorbose is used in the microbial processes for ascorbic acid biosynthesis .
Detailed Description of Methods and Procedures
The specific methods and procedures for the microbial processes for ascorbic acid biosynthesis are not detailed in the source .
Summary of Results or Outcomes
The use of Diacetone L-sorbose in microbial processes for ascorbic acid biosynthesis has been shown to be effective .
Safety And Hazards
When handling Diacetone L-sorbose, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye5. Use personal protective equipment and ensure adequate ventilation5. Remove all sources of ignition and evacuate personnel to safe areas5.
Orientations Futures
Diacetone L-sorbose is an important intermediate in the production of ascorbic acid3. It is used in the synthesis of various anti-tumor and anti-viral drugs3. There is interest in finding alternatives to the Reichstein process4. Experiments suggest that genetically modified bacteria might be commercially usable4.
Propriétés
IUPAC Name |
[(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSDDHYUVYJCQ-NHRVJRKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891870 | |
| Record name | Diacetone L-sorbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetone L-sorbose | |
CAS RN |
17682-70-1 | |
| Record name | Diacetone L-sorbose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetone L-sorbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

